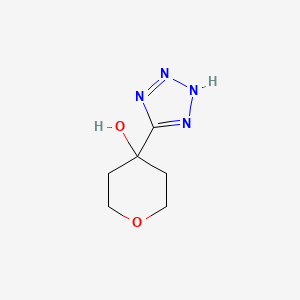

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol

Description

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is a heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position and a 1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c11-6(1-3-12-4-2-6)5-7-9-10-8-5/h11H,1-4H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAWDOIITYAMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol typically involves the formation of the tetrazole ring followed by its attachment to the oxane ring. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. The oxane ring can be introduced through various synthetic routes, including the use of tetrahydropyran derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the tetrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Nucleophiles: Nucleophiles like amines and thiols can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability and energetic materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol

- Molecular Formula : C₆H₁₀N₄OS

- Molecular Weight : 186.24 g/mol

- Functional Groups : Tetrazole (1H-1,2,3,4-tetrazol-5-yl), oxane (tetrahydropyran), thiol (-SH).

- Lower molecular weight (186.24 vs. 200.22 g/mol for the hydroxyl analog), which may influence pharmacokinetic properties.

- Applications : Likely used in metal chelation or as a sulfur-containing building block in organic synthesis .

Olmesartan Medoxomil and Valsartan

- Molecular Formulas :

- Olmesartan: C₂₉H₃₀N₆O₆

- Valsartan: C₂₄H₂₉N₅O₃

- Functional Groups : Both contain a biphenyl-tetrazole core but differ in additional substituents (e.g., carboxylate esters, imidazole rings).

- Key Differences :

- Complexity : These angiotensin II receptor blockers (ARBs) are significantly larger and more structurally complex, with tetrazole acting as a bioisostere for carboxylic acids to enhance receptor binding .

- Bioactivity : The tetrazole in ARBs is critical for antagonizing angiotensin II receptors, whereas the target compound’s simpler structure lacks direct evidence of therapeutic activity.

Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate

- Molecular Formula : C₂H₆N₈O₂²⁻ (as a dianion)

- Molecular Weight : 288.28 g/mol

- Functional Groups : Two tetrazole rings (one oxidized), guanidinium counterions.

- Key Differences :

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications |

|---|---|---|---|---|

| 4-(1H-tetrazol-5-yl)oxan-4-ol | C₆H₁₀N₄O₂ | 200.22 | Tetrazole, oxane, hydroxyl | Polar, potential ligand/intermediate |

| 1-(Oxan-4-yl)-1H-tetrazole-5-thiol | C₆H₁₀N₄OS | 186.24 | Tetrazole, oxane, thiol | Metal chelation, synthesis |

| Olmesartan Medoxomil | C₂₉H₃₀N₆O₆ | 558.59 | Tetrazole, biphenyl, carboxylate ester | Antihypertensive drug |

| Bis[(diaminomethylidene)azanium] salt | C₂H₆N₈O₂²⁻ | 288.28 | Oxidized tetrazoles, guanidinium | High thermal stability, crystal engineering |

Research Findings and Key Insights

- Solubility and Reactivity : The hydroxyl group in 4-(1H-tetrazol-5-yl)oxan-4-ol likely improves aqueous solubility compared to its thiol analog, which may favor hydrophobic interactions .

- Pharmacological Relevance : While ARBs like olmesartan leverage tetrazole for bioactivity, the simpler structure of 4-(1H-tetrazol-5-yl)oxan-4-ol may require derivatization to achieve similar therapeutic effects .

Biological Activity

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is a chemical compound that has garnered attention due to its unique structure and potential biological activities. This compound features a tetrazole ring and a tetrahydrofuran (oxan) moiety, which contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- CAS Number : 1803607-53-5

The presence of the tetrazole ring enhances the compound's solubility and reactivity, making it a promising candidate for various biological applications. The oxan portion contributes to its structural stability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of Mycobacterium:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis H 37 Ra | 0.976 μg/mL |

| Mycobacterium phlei | 7.81 μg/mL |

| Mycobacterium smegmatis | 62.6 μg/mL |

The compound showed the highest activity against Mycobacterium tuberculosis H 37 Ra with an MIC of 0.976 μg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on related tetrazole derivatives revealed promising anticancer activities through mechanisms involving apoptosis induction in cancer cell lines.

Case Study: Apoptosis Induction

In vitro tests on cancer cell lines demonstrated that certain tetrazole derivatives exhibit stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin. The mechanisms involved include:

- Activation of caspases (caspase 3/7, caspase 8)

- Modulation of NF-kB expression

- Promotion of p53-mediated apoptosis pathways

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways .

The biological activity of this compound is believed to be mediated by its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π–π interactions with biological macromolecules, while the oxan ring enhances the overall stability and reactivity of the compound .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of structural features that confer distinct chemical and biological properties compared to other tetrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 4-(1H-tetrazol-5-yl)butanoic acid | Moderate antibacterial activity |

| 4-(1H-tetrazol-5-yl)benzoic acid | Limited anticancer properties |

| This compound | Significant antimicrobial and anticancer activities |

This table highlights the enhanced biological activities associated with the unique structure of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.